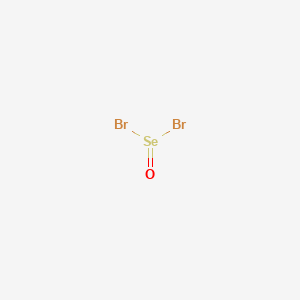

Seleninyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Seleninyl bromide, also known as selenium oxybromide, is a chemical compound with the molecular formula Br₂OSe. It is a red-yellow solid with a melting point of 41.5-41.7°C and a boiling point of 217°C (decomposes). This compound is known for its reactivity and is used in various chemical processes .

Preparation Methods

Seleninyl bromide can be synthesized through the reaction of selenium dioxide, fused selenium, and fused calcium bromide. This method was first reported by Lenher in 1922 The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product

Chemical Reactions Analysis

Seleninyl bromide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to selenium and bromine under specific conditions.

Substitution: Chlorine can displace the bromine in this compound.

Common reagents used in these reactions include sulfuric acid, carbon disulfide, chloroform, benzene, toluene, xylene, and carbon tetrachloride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Seleninyl bromide has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in organic synthesis and can be employed in the preparation of other selenium-containing compounds. Additionally, this compound’s reactivity makes it useful in various chemical transformations and studies involving selenium chemistry .

Mechanism of Action

The mechanism of action of seleninyl bromide involves its ability to react with various substrates due to the presence of selenium and bromine. Selenium can substitute for sulfur in biomolecules and biochemical reactions, especially when selenium concentrations are high and sulfur concentrations are low. This substitution can inactivate sulfhydryl enzymes necessary for oxidative reactions in cellular respiration .

Comparison with Similar Compounds

Seleninyl bromide can be compared with other selenium compounds such as:

Selenium dioxide (SeO₂): A polymeric solid that forms monomeric SeO₂ molecules in the gas phase.

Selenium trioxide (SeO₃): Thermodynamically unstable and decomposes to selenium dioxide above 185°C.

Selenium monochloride (Se₂Cl₂): Structurally analogous to this compound and used in the preparation of other selenium compounds.

This compound is unique due to its specific reactivity and the presence of both selenium and bromine, which allows it to participate in a variety of chemical reactions.

Properties

CAS No. |

7789-51-7 |

|---|---|

Molecular Formula |

Br2OSe |

Molecular Weight |

254.78 g/mol |

InChI |

InChI=1S/Br2OSe/c1-4(2)3 |

InChI Key |

ZWTYAOCEBBZVQQ-UHFFFAOYSA-N |

Canonical SMILES |

O=[Se](Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)